2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Vue d'ensemble

Description

2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, also known as this compound, is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, also known as a propofol impurity (CAS No. 201166-22-5), is a compound that has garnered attention due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

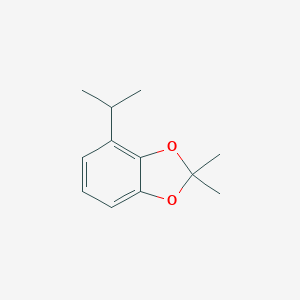

Chemical Structure and Properties

The molecular structure of this compound features a benzodioxole core which is significant for its biological activity. The presence of various substituents influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 201166-22-5 |

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities including:

- Antioxidant Activity : Compounds in the benzodioxole family have shown potential as antioxidants, which can mitigate oxidative stress in cells.

- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines, although specific data on this compound is limited.

- Enzyme Inhibition : Related compounds have been identified as phosphodiesterase (PDE) inhibitors, which could have implications for treating conditions like asthma and erectile dysfunction .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds have demonstrated the following pathways:

- Interaction with Receptors : Some benzodioxole derivatives have shown affinity for serotonin receptors (5-HT1A/D2), suggesting potential neuropharmacological effects.

- Oxidative Stress Modulation : By acting as an antioxidant, the compound may help in reducing cellular damage caused by reactive oxygen species (ROS).

- Cytotoxic Mechanisms : The cytotoxic effects observed in related compounds may involve apoptosis induction in cancer cells through various signaling pathways.

Study on Antioxidant Activity

A study evaluated the antioxidant potential of benzodioxole derivatives. The results indicated that these compounds could significantly reduce lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Cytotoxicity Evaluation

In vitro tests conducted on various cancer cell lines demonstrated that certain benzodioxole derivatives exhibited IC50 values in the micromolar range. While specific data for this compound is scarce, related compounds showed promising results against breast and lung cancer cells .

Applications De Recherche Scientifique

Pharmaceutical Applications

2,2-Dimethyl-4-isopropyl-1,3-benzodioxole has been studied for its potential as a lead compound in drug development. Its structural similarity to known bioactive compounds suggests it may exhibit various biological activities.

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as EZH1 and EZH2, which are involved in epigenetic regulation. This inhibition could be pivotal in cancer therapy and other diseases where these enzymes play critical roles .

Agricultural Applications

The compound's potential as an insecticide has been explored due to its antioxidant properties.

- Insecticide Development : Sumantri (2005) synthesized derivatives of benzodioxole that function as insecticides. The study highlighted the compound's efficacy as a low-toxicity alternative for pest control .

Material Science

The electrosynthesis of conducting polymers using this compound has shown promising results.

- Conducting Polymers : Xu Jing-kun (2008) demonstrated the electropolymerization of this compound, resulting in poly(2,2-dimethyl-1,3-benzodioxole), which exhibited electrical conductivity of 0.23 S cm⁻¹. This finding suggests applications in electronics and conductive materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Sumantri (2005) | Insecticide Synthesis | Developed low-toxicity insecticides using benzodioxole derivatives. |

| Xu Jing-kun (2008) | Conducting Polymers | Created poly(2,2-dimethyl-1,3-benzodioxole) with notable electrical conductivity. |

| V. B. Vol’eva et al. (2013) | Antiradical Activity | Investigated antiknock properties in fuels, enhancing fuel efficiency and reducing emissions . |

| A. Baran et al. (2008) | Glycosidase Inhibition | Demonstrated potential therapeutic applications for managing enzyme dysfunction related to glycosidases . |

Future Research Directions

Given the promising findings related to this compound, future research could focus on:

- Mechanistic Studies : Further elucidation of its interaction with biological targets to understand its mechanisms of action.

- Expanded Biological Testing : Investigating additional biological activities that could lead to novel therapeutic agents.

- Environmental Impact Assessments : Evaluating the safety and efficacy of its agricultural applications to ensure sustainable practices.

Propriétés

IUPAC Name |

2,2-dimethyl-4-propan-2-yl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)9-6-5-7-10-11(9)14-12(3,4)13-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDJXCHGRUOYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173933 | |

| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201166-22-5 | |

| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201166225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIMETHYL-4-ISOPROPYL-1,3-BENZODIOXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA7O19V7ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.